

Application of IACS-8779 Disodium in Cancer Immunotherapy: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	IACS-8779 disodium	
Cat. No.:	B15611295	Get Quote

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Introduction: IACS-8779 disodium is a potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical mechanism in the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can bridge innate and adaptive immunity, making STING agonists like IACS-8779 a promising class of molecules for cancer immunotherapy. IACS-8779 has demonstrated robust anti-tumor efficacy in preclinical models, not only causing regression of treated tumors but also eliciting a systemic immune response that leads to the regression of untreated, distant tumors (an abscopal effect).

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the activity of IACS-8779 disodium, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation In Vitro Activity of IACS-8779 Disodium



Cell Line	Assay Type	Readout	IACS-8779 disodium Concentration Range (µg/mL)	Result
THP-1 Dual™ ISG-Lucia	Luciferase Reporter Assay	Interferon- Stimulated Gene (ISG) induction	0.5 - 50	Dose-dependent increase in luciferase activity, indicating STING pathway activation.[1]
J774 Dual™	Luciferase Reporter Assay	Interferon- Stimulated Gene (ISG) induction	1	Robust activation of the STING pathway.[1]

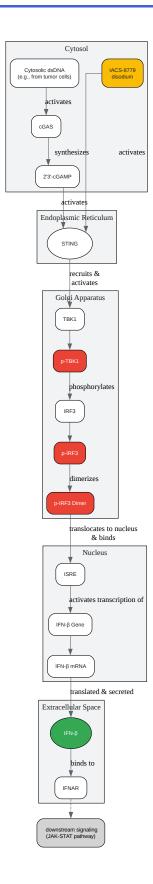
In Vivo Anti-Tumor Efficacy of IACS-8779 Disodium

Animal Model	Tumor Model	Treatment	Key Findings
C57BL/6 mice	Bilateral subcutaneous B16- Ova melanoma	10 μg IACS-8779 disodium, intratumoral injection into one tumor on days 6, 9, and 12 post- implantation	- Significant regression of the treated tumor Superior regression of the untreated contralateral tumor compared to benchmark compounds Increased number of mice cured of both tumors.[1]

Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, which is activated by IACS-8779 disodium.





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Caption: STING signaling pathway activated by IACS-8779 disodium.



Experimental Protocols In Vitro STING Activation Assay

This protocol describes how to measure the activation of the STING pathway in vitro using a THP-1 reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).

Materials:

- IACS-8779 disodium
- THP-1 Dual™ ISG-Lucia cells (or similar reporter cell line)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

Protocol:

- Cell Culture: Culture THP-1 Dual™ ISG-Lucia cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 25,000 to 50,000 cells per well in 100 μL of culture medium.[2][3]
- Compound Preparation: Prepare a stock solution of IACS-8779 disodium in sterile water or DMSO. Perform serial dilutions in culture medium to achieve the desired concentrations (e.g., a range of 0.5 to 50 μg/mL).
- Treatment: Add the diluted IACS-8779 disodium or vehicle control to the appropriate wells.



- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Luciferase Assay:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add the luciferase reagent to each well according to the manufacturer's instructions.
 - Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Subtract the background luminescence from the vehicle control wells and plot the fold induction of luciferase activity relative to the vehicle control.



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Caption: Experimental workflow for the in vitro STING activation assay.

In Vivo Murine Melanoma Model

This protocol describes a bilateral tumor model to evaluate the systemic anti-tumor efficacy of IACS-8779 disodium.

Materials:

- IACS-8779 disodium
- B16-Ova melanoma cells
- C57BL/6 mice (6-8 weeks old)
- RPMI 1640 medium



- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4][5]
- Insulin syringes
- Calipers

Protocol:

- Cell Culture: Culture B16-Ova cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Cell Preparation:
 - Harvest the B16-Ova cells using Trypsin-EDTA.
 - Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/mL.
- Tumor Implantation:
 - \circ Subcutaneously inject 1 x 10^5 B16-Ova cells (in 100 μ L of PBS) into both flanks of each C57BL/6 mouse.[1]
- Tumor Growth Monitoring:
 - Allow the tumors to grow for 6 days.
 - Measure the tumor dimensions every 2-3 days using calipers.
 - Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[6][7]
- Compound Preparation:

Methodological & Application





Prepare the IACS-8779 disodium formulation in the vehicle at the desired concentration.
 A common vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline.[4][5]

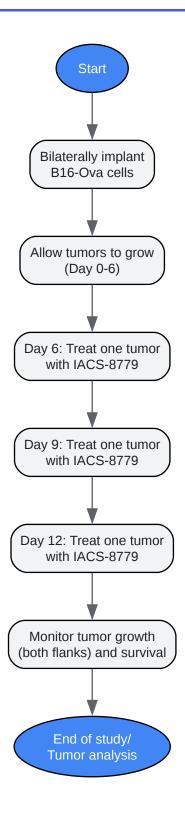
Treatment:

- On days 6, 9, and 12 post-tumor implantation, administer a 10 μg dose of IACS-8779
 disodium via intratumoral injection into the tumor on one flank only.[1]
- Administer the vehicle alone to the control group.

Efficacy Evaluation:

- Continue to monitor the tumor growth in both the treated and untreated contralateral flanks.
- Monitor the overall health and survival of the mice.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).





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Caption: Timeline for the in vivo bilateral tumor model and IACS-8779 treatment.



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